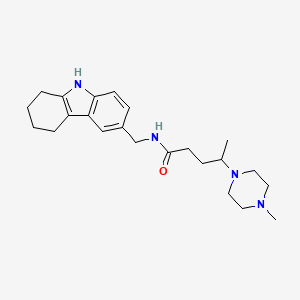![molecular formula C10H7F3N4 B5473928 2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5473928.png)
2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that features a fused pyrazole and pyrimidine ring system. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, including increased lipophilicity and metabolic stability. It has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of a suitable diketone with hydrazine to form the pyrazole ring.
Cyclization to Form the Pyrazolo[1,5-a]pyrimidine Core: The pyrazole intermediate is then reacted with a suitable nitrile or amidine under cyclization conditions to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution or by using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant due to its electron-withdrawing nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,5-Dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.
Material Science: Its unique photophysical properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
作用機序
The mechanism of action of 2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
類似化合物との比較
Similar Compounds
2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile: Lacks the dimethyl groups, which may affect its lipophilicity and metabolic stability.
Uniqueness
The presence of both dimethyl and trifluoromethyl groups in 2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile imparts unique properties, such as enhanced lipophilicity, metabolic stability, and specific biological activities, making it a valuable compound for various applications.
特性
IUPAC Name |
2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N4/c1-5-3-8(10(11,12)13)17-9(15-5)7(4-14)6(2)16-17/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWIKFCZAQYLQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)C(F)(F)F)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-1-(4-NITROPHENYL)ETHANONE](/img/structure/B5473845.png)
![4-(3-hydroxy-3-methylbutyl)-N-(imidazo[1,2-a]pyrimidin-2-ylmethyl)benzamide](/img/structure/B5473858.png)
![(3aS*,6aR*)-3-(3-morpholin-4-ylpropyl)-5-(2-phenoxyethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5473863.png)
![N-ethyl-6-(2-fluoro-3-methoxyphenyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B5473874.png)
![2-(1,3-benzoxazol-2-yl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5473888.png)
![N-(3-CHLORO-4-METHYLPHENYL)-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE](/img/structure/B5473891.png)

![3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5473902.png)
![1-[6-[5-(4-Fluorophenyl)-2-furyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-D][3,1]benzoxazepin-7(6H)-YL]-1-ethanone](/img/structure/B5473906.png)
![2-{[3-hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]carbonyl}benzene-1,3-diol](/img/structure/B5473915.png)
![N-(2-ethylphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B5473921.png)
![N-[(2-phenoxypyridin-3-yl)methyl]isoquinoline-5-carboxamide](/img/structure/B5473934.png)
![3-(isobutylthio)-6-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5473937.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(2-quinolinylmethyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5473943.png)
